1-(DIFLUOROMETHYL)-N-PHENETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Description
1-(DIFLUOROMETHYL)-N-PHENETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound with a unique structure that includes a pyrazole ring, a difluoromethyl group, and a phenylethyl group
Properties
IUPAC Name |
2-(difluoromethyl)-N-(2-phenylethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c14-13(15)18-11(7-9-17-18)12(19)16-8-6-10-4-2-1-3-5-10/h1-5,7,9,13H,6,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJRJDHVJMVUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=NN2C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-N-PHENETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the reaction of a pyrazole derivative with a difluoromethylating agent and a phenylethylamine. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The process would likely include steps such as halogenation, nucleophilic substitution, and amide formation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-N-PHENETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N-PHENETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N-PHENETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(trifluoromethyl)-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide
- 1-(chloromethyl)-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide
- 1-(bromomethyl)-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide
Uniqueness
1-(DIFLUOROMETHYL)-N-PHENETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
